N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1112035-57-0
Cat. No.: VC4452455
Molecular Formula: C25H25ClN4O4S
Molecular Weight: 513.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1112035-57-0 |
|---|---|
| Molecular Formula | C25H25ClN4O4S |
| Molecular Weight | 513.01 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C25H25ClN4O4S/c1-29-14-18(16-7-5-4-6-8-16)22-23(29)24(32)30(11-12-33-2)25(28-22)35-15-21(31)27-19-13-17(26)9-10-20(19)34-3/h4-10,13-14H,11-12,15H2,1-3H3,(H,27,31) |
| Standard InChI Key | YLWSZBARCSNFRJ-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)CCOC)C4=CC=CC=C4 |
Introduction
N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of pyrrolo[3,2-d]pyrimidines. This compound features a unique combination of functional groups, including a chloro-substituted methoxyphenyl group and a sulfanyl moiety, which contribute to its potential biological activity. The compound's structure suggests applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
Molecular Formula and Weight
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Molecular Formula: Not explicitly provided in the search results, but it can be inferred from its structural components.
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Molecular Weight: Approximately 486.01 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the use of commercially available reagents under controlled conditions to maximize yield and purity. The exact synthetic pathway requires careful optimization of reaction conditions.
Chemical Reactions
This compound can undergo several chemical reactions, often involving common reagents used in organic chemistry. These reactions are typically conducted under controlled conditions to ensure selectivity and yield.
Mechanism of Action
The mechanism of action for N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves interactions with specific molecular targets. These interactions suggest a multifaceted role in cellular processes such as proliferation and apoptosis.
Potential Applications
Research into this compound could yield significant insights into new treatments for various medical conditions by elucidating its mechanism of action and optimizing its pharmacological properties. The presence of the sulfanyl group enhances its reactivity and interaction with biological targets, making it a subject of interest in drug discovery and development.
Comparison with Similar Compounds
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